molecular formula C3H6O<br>C3H6O<br>CH3-CO-CH3 B3395972 Acetone CAS No. 67-64-1

Acetone

Cat. No.: B3395972
CAS No.: 67-64-1
M. Wt: 58.08 g/mol
InChI Key: CSCPPACGZOOCGX-UHFFFAOYSA-N
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Description

Acetone, also known as propan-2-one or dimethyl ketone, is a colorless, volatile, and flammable liquid with a characteristic pungent odor. It is the simplest and smallest ketone, with the chemical formula (CH₃)₂CO. This compound is widely used as a solvent in various industrial and domestic applications due to its ability to dissolve many organic compounds .

Mechanism of Action

Target of Action

Acetone, also known as propan-2-one or dimethyl ketone , is an organic compound that primarily targets the neurological, hematological, ocular, renal, respiratory, and reproductive systems . It is the simplest and smallest ketone, and it is a colorless, highly volatile, and flammable liquid .

Mode of Action

This compound is capable of dissolving many fats and resins as well as cellulose ethers, cellulose acetate, nitrocellulose, and other cellulose esters . This makes it an invaluable ingredient in applications where immediate evaporation is required, and maximum effectiveness is demanded . It undergoes a haloform reaction due to the presence of the CH3-C=O group, reacting with halogen in the presence of alkali to form haloform and acid salt .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is used in the manufacture of artificial fibers and explosives, as a chemical intermediate in pharmaceuticals, and as a solvent for vinyl and acrylic resins, lacquers, alkyd paints, inks, cosmetics, and varnishes . It is also used in the preparation of paper coatings, adhesives, and heat-seal coatings . In a synthetic metabolism for in vitro this compound biosynthesis driven by ATP regeneration, acetoacetyl-CoA transferase relocates the CoA moiety from acetoacetyl-CoA to acetate and forms acetoacetate, a reaction catalyzed by acetoacetate carboxylase (Adc) that finally yields this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of uses. For instance, in the cosmetics industry, this compound is the active ingredient in nail polish remover, acting as a solvent and effectively removing nail polish . In the pharmaceutical industry, it is used to synthesize cortisone, a steroid drug used to combat arthritis and inflammation .

Action Environment

This compound is present in the atmosphere due to its emission from combustion . Air concentrations of this compound tend to be higher in urban areas and indoors . People may be exposed when breathing air that contains background amounts of this compound . Environmental factors such as proximity to landfills or hazardous waste sites that contain this compound can influence its action, efficacy, and stability . This compound is highly flammable, posing significant hazards in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Scientific Research Applications

Acetone is extensively used in scientific research and various industries due to its versatile properties:

Comparison with Similar Compounds

Acetone can be compared with other similar compounds, such as:

This compound’s unique properties, such as its high volatility and excellent solvent capabilities, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

CSCPPACGZOOCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C3H6O, Array, CH3COCH3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ACETONE
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Related CAS

19496-14-1, 27073-87-6
Details Compound: 2-Propanone, homopolymer
Record name 2-Propanone, dimer
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DSSTOX Substance ID

DTXSID8021482
Record name Acetone
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Molecular Weight

58.08 g/mol
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Physical Description

Acetone appears as a clear colorless liquid with a sweetish odor. Flash point 0 °F. Less dense than water. Vapors are heavier than air. Used as a solvent in paint and nail polish removers., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, mint-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless, volatile with a characteristic odour, Colorless liquid with a fragrant, mint-like odor.
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

133 °F at 760 mmHg (NTP, 1992), 56.08 °C, 56.00 to 57.00 °C. @ 760.00 mm Hg, 56 °C, 133 °F
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Flash Point

0 °F (NTP, 1992), -18 °C, -16.99 °C (1.42 °F) - closed cup, -4 °F (-20 °C) (Closed cup), 0 °F (closed cup), -18 °C c.c., 0 °F
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Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 22
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Miscible with benzene, Miscible with alcohol, dimethylformamide, ether, 1000 mg/mL at 25 °C, Solubility in water: miscible, miscible with water, alcohol, ether, chroroform and most fixed oils, Miscible
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Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 13
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7845 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.790-0.793 (20° ), 0.791, 0.79
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/327/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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URL https://www.osha.gov/chemicaldata/476
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
Record name Acetone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0004.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
Details CDC; International Chemical Safety Cards (ICSC) 2012. Atlanta, GA: Centers for Disease Prevention & Control. National Institute for Occupational Safety & Health (NIOSH). Ed Info Div. Available from, as of Feb 10, 2015: https://www.cdc.gov/niosh/ipcs/icstart.html
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Vapor Pressure

180 mmHg at 68 °F ; 270 mmHg at 86 °F (NTP, 1992), 231.0 [mmHg], 231 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 180 mmHg
Details PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995)
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Impurities

Grade: Technical; chemically pure; NF; electronic; spectrophotometric., Acetone is produced industrially in high grade (> 99.5% purity), the main impurity being water.
Details Weber M et al; Acetone. Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (1999-2014). NY, NY: John Wiley & Sons. Online Posting Date: January 31, 2014
Record name ACETONE
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Color/Form

Colorless volatile liquid

CAS No.

67-64-1
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Melting Point

-137 °F (NTP, 1992), -94.9 °C, -94.8 °C, -95 °C, -137 °F, -140 °F
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-4
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
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reactant
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reactant
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Synthesis routes and methods III

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods V

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone
Reactant of Route 2
Acetone
Reactant of Route 3
Acetone
Reactant of Route 4
Acetone
Reactant of Route 5
Acetone
Reactant of Route 6
Acetone
Customer
Q & A

Q1: What is the molecular formula and weight of acetone?

A1: this compound has a molecular formula of (CH3)2CO and a molecular weight of 58.08 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: [] Infrared spectroscopy reveals characteristic absorption bands for this compound, including the C=O stretching mode. Notably, this band exhibits a red shift when this compound forms a hydrogen bond with methanol in a solid argon matrix.

Q3: How does this compound affect the solubility of Tetrahydroxybenzophenone (THBP)?

A3: this compound forms a solvate with THBP. [] Interestingly, the solubility of the this compound-solvate THBP crystals is lower than that of nonsolvate THBP crystals below 314.85 K, but higher above this temperature.

Q4: Can this compound be used to enhance the properties of cotton fabrics?

A4: Yes, this compound plays a crucial role in grafting methyl methacrylate (MMA) onto cotton fabrics. [] A mixture of this compound and water, specifically with an this compound volume fraction of 0.667, creates a homogenous reaction environment conducive to efficient grafting. This results in fabrics with high grafting percentages and graft polymers of substantial molecular weight (over 3,000,000).

Q5: What is the role of this compound in steam reforming reactions?

A5: this compound serves as a model reactant in studies investigating the catalytic activity of cobalt nanoparticles in steam reforming. [] The research demonstrates a correlation between cobalt particle size and both the intrinsic activity and CO2 selectivity of the reaction. Specifically, cobalt nanoparticles with a size of approximately 12.8 nm exhibit optimal performance.

Q6: Can this compound be converted to other valuable chemicals?

A6: Yes, this compound can be converted to isophorone and mesityl oxide via condensation reactions. [] The efficiency of this process is significantly influenced by the choice of catalyst and its calcination temperature. Research indicates a strong correlation between the conversion rate of this compound and the surface basicity of the catalyst employed.

Q7: How does this compound affect seed germination?

A7: Soaking Grand Rapids lettuce seeds in this compound before imbibition significantly enhances their dark germination rate. [] This effect is further amplified when kinetin, a plant hormone, is introduced through the this compound.

Q8: Can this compound be used to study the antioxidant properties of plant extracts?

A8: Yes, this compound is commonly used as a solvent for extracting phenolic compounds from plants. [] Research on African oil bean seeds revealed that using 70% acidic this compound as the extraction solvent yielded the highest levels of total phenolic content compared to ethanol or 80% this compound.

Q9: Does this compound have any protective effects against organ injury?

A9: While this compound is often used to induce liver and kidney injury in animal models, studies suggest that ginger and turmeric may mitigate some of these detrimental effects. [] This protective effect could be attributed to the antioxidant properties of these spices.

Q10: What are the analytical methods used to detect and quantify this compound?

A10: Several techniques are employed for this compound analysis, including:

  • Gas Chromatography (GC): Used to determine the molar ratio of this compound solvate in THBP crystals. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Enables the identification of chemical compounds present in this compound extracts, such as those from Iranian Elm wood. []
  • High-Performance Liquid Chromatography (HPLC): Used for quantifying Taxol extracted from Taxus baccata needles using different this compound concentrations. []
  • Laser-Induced Fluorescence (LIF): this compound serves as a molecular tracer in visualizing coherent structures within turbulent subsonic jets using planar LIF. []
  • Metal-Oxide-Semiconductor (MOS) sensors: These sensors, combined with techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are utilized in developing portable devices for detecting low concentrations of this compound in human breath. []

Q11: What are the potential toxicological concerns associated with this compound?

A11: [] While generally considered safe for short-term use, high concentrations of this compound can be toxic. Preoperative skin disinfection with isopropanol-containing antiseptics can lead to measurable levels of both isopropanol and its metabolite, this compound, in the serum. This finding has implications for the interpretation of toxicological analyses, as elevated isopropanol and this compound levels are often associated with alcohol consumption.

Q12: How does the structure of a compound relate to its activity?

A12: The structure of a compound significantly influences its activity. For instance, the stimulatory effect of organic solvents on tolbutamide hydroxylation by Cytochrome P450 2C9 (CYP2C9) is highly structure-dependent. [] While this compound and acetonitrile enhance this process, other structurally similar ketones like methyl ethyl ketone and diethyl ketone fail to elicit a similar response.

Q13: Can this compound be used to study drug delivery systems?

A13: Yes, this compound plays a critical role in a novel procedure for producing celecoxib-loaded poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. [] By carefully controlling the ratio of this compound to dichloromethane in the organic phase, researchers can fine-tune the size and drug loading of these nanoparticles, making them promising candidates for drug delivery applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.